molecular formula C8H10N5NaO3 B1665007 Acyclovir sodium CAS No. 69657-51-8

Acyclovir sodium

Katalognummer B1665007
CAS-Nummer: 69657-51-8
Molekulargewicht: 247.19 g/mol
InChI-Schlüssel: RMLUKZWYIKEASN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of Acyclovir involves alkylation of 5-aminoimidazole-4-carboxamide with 3-oxy-4-chlorobutanol acetate, followed by condensation with benzoyl othiocyanate by heating reflux, in acetone .


Molecular Structure Analysis

The molecular formula of Acyclovir Sodium is C8H11N5NaO3 . The molecular weight is 248.19 . The structure of Acyclovir Sodium was determined and optimized at the MP2 and B3LYP quantum chemical levels of theory .


Chemical Reactions Analysis

Acyclovir Sodium has been found to react with dextrose upon dilution prior to parenteral administration, a type of interaction known as the Maillard reaction .


Physical And Chemical Properties Analysis

Acyclovir Sodium is a white to off-white, crystalline powder . The maximum solubility in water at 25°C exceeds 100 mg/mL .

Wissenschaftliche Forschungsanwendungen

  • Herpes Labialis Treatment

    • Application: Acyclovir is used to treat herpes labialis, also known as cold sores .
    • Method: It’s usually applied topically as a cream .
    • Results: Acyclovir can help reduce the severity and shorten the duration of cold sore outbreaks .
  • Herpes Simplex Encephalitis Treatment

    • Application: Acyclovir is used to treat herpes simplex encephalitis, a serious viral infection that causes inflammation of the brain .
    • Method: It’s administered intravenously .
    • Results: Acyclovir can help reduce the severity of the infection and prevent long-term neurological complications .
  • Neonatal Herpes Simplex Virus Infection Treatment

    • Application: Acyclovir is used to treat neonatal herpes simplex virus infection, a serious condition in newborns infected with the herpes virus .
    • Method: It’s administered intravenously .
    • Results: Acyclovir can help reduce mortality and morbidity associated with neonatal HSV infections .
  • Prevention of Herpes Outbreaks in Immunocompromised Patients

    • Application: Acyclovir is used to prevent outbreaks of herpes simplex in immunocompromised patients .
    • Method: It’s usually administered orally .
    • Results: Acyclovir can help prevent herpes outbreaks, reducing the risk of virus transmission .
  • Cytomegalovirus Infections Prevention

    • Application: Acyclovir is used to prevent cytomegalovirus infections following transplant .
    • Method: It’s usually administered orally .
    • Results: Acyclovir can help prevent cytomegalovirus infections, reducing the risk of virus transmission .
  • Epstein–Barr Virus Infection Treatment

    • Application: Acyclovir is used to treat severe complications of Epstein–Barr virus infection .
    • Method: It’s usually administered orally .
    • Results: Acyclovir can help reduce the severity of the infection and prevent long-term complications .

Safety And Hazards

When handling Acyclovir Sodium, it is advised to avoid breathing mist, gas or vapours, and avoid contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

While Acyclovir Sodium is an effective and selective antiviral drug, it does not cure the infections but can speed healing of the sores, decrease pain/itching/formation of new sores, and lower the risk of other problems from the virus . Future research may focus on improving the efficacy of the drug and exploring new applications.

Eigenschaften

IUPAC Name

sodium;2-amino-9-(2-hydroxyethoxymethyl)purin-6-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3.Na/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14;/h3,14H,1-2,4H2,(H3,9,11,12,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLUKZWYIKEASN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCCO)N=C(N=C2[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acyclovir sodium

CAS RN

69657-51-8
Record name Acyclovir sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069657518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-, sodium salt (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acyclovir sodium
Reactant of Route 2
Acyclovir sodium
Reactant of Route 3
Acyclovir sodium
Reactant of Route 4
Reactant of Route 4
Acyclovir sodium
Reactant of Route 5
Acyclovir sodium
Reactant of Route 6
Acyclovir sodium

Citations

For This Compound
716
Citations
SK Jain, Y Gupta, A Jain, K Rai - Drug delivery, 2008 - Taylor & Francis
… formulation bearing acyclovir sodium was … for acyclovir sodium. The obtained flux was nearly 2.0 and 6.3 times higher than conventional liposomal formulation bearing acyclovir sodium …
Number of citations: 74 www.tandfonline.com
SK Jain, RK Jain, MK Chourasia, AK Jain… - AAPS …, 2005 - Springer
… The aim of the present study was to design a depot delivery system of acyclovir sodium using multivesicular liposomes (MVLs) to overcome the limitations of conventional therapies and …
Number of citations: 97 link.springer.com
VD Gupta, Y Pramar, C Bethea - Journal of Clinical Pharmacy …, 1989 - Wiley Online Library
The chemical stability of acyclovir sodium in dextrose 5% w/v and sodium chloride 0·9% w/v injections has been studied using a stability‐indicating high‐pressure liquid …
Number of citations: 13 onlinelibrary.wiley.com
S Herpes - editor.fresenius-kabi.us
… Acyclovir Sodium Injection is a synthetic nucleoside analog, active … The concentration is equivalent to 54.9 mg of acyclovir sodium per … Further dilution of Acyclovir Sodium Injection in an …
Number of citations: 2 editor.fresenius-kabi.us
A Aslam, MU Ashraf, K Barkat, A Mahmood… - Pharmaceutics, 2023 - mdpi.com
… was adopted for loading acyclovir sodium into the hydrogel discs [5,6]. Acyclovir sodium (1000 mg) … discs with the absorbance of the standard acyclovir sodium solution on an UV–visible …
Number of citations: 5 www.mdpi.com
R Jukanti, A Mateti, S Bandari… - Letters in Drug Design …, 2011 - ingentaconnect.com
The effective management of the cutaneous herpes simplex virus infections with acyclovir sodium (ACV) is limited due to reduced availability of ACV at the basal epidermis. The present …
Number of citations: 10 www.ingentaconnect.com
KE VanLandingham, HB Marsteller, GW Ross… - Jama, 1988 - jamanetwork.com
… better survival than placebo,1,2 but acyclovir sodium is superior to vid¬ arabine in efficacy and toxic effects and reduces the six-month mortality to 19%.34 However, controlled studies …
Number of citations: 140 jamanetwork.com
AN Nagappa, G Agarwal, V Chikkamath… - Am. J. Adv. Drug …, 2016 - researchgate.net
… In this paper SLMs of Acyclovir sodium of different concentrations of bio lipids are prepared using stearic acid by o/w melt dispersion techniques. The various formulations are evaluated …
Number of citations: 1 www.researchgate.net
A STANDARD - 2003 - pdf.hres.ca
… Vials contain acyclovir sodium equivalent to 500 mg or 1 g of acyclovir, and sodium hydroxide as pH adjuster. The pH of freshly reconstituted solution (50 mg/mL) is approximately 11. …
Number of citations: 0 pdf.hres.ca
HH Balfour - JAMA, 1986 - jamanetwork.com
… large amount of intravenous (IV) acyclovir sodium—1,500 mg/sq m/day for five to seven days. … On the other hand, IV acyclovir sodium has the potential to produce adverse effects, which …
Number of citations: 48 jamanetwork.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.